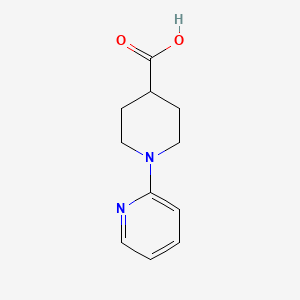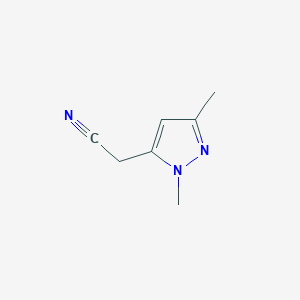
4-(4-Methoxyphenoxy)piperidine hydrochloride
説明
Molecular Structure Analysis
The molecular formula of 4-(4-Methoxyphenoxy)piperidine hydrochloride is C12H18ClNO2 . Its average mass is 243.730 Da and its monoisotopic mass is 243.102600 Da . The InChI code for the compound is 1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 243.73 . The compound is stored at room temperature .科学的研究の応用
Cognitive Function Improvement
- Improving Cognitive Impairments: A study on a similar compound, FG-7080, showed potential in improving cognitive impairments caused by cholinergic dysfunction in rats. This suggests possible applications in addressing memory-related disorders (Miura et al., 1993).
Selective Estrogen Receptor Modulators
- Estrogen Antagonist Potency: A derivative of the compound demonstrated substantial increase in estrogen antagonist potency, suggesting its potential use in conditions sensitive to estrogen levels (Palkowitz et al., 1997).
Molecular Analysis and Synthesis
- Analysis and Synthesis in Pharmaceuticals: Research includes the synthesis of related compounds with potential pharmacological activities, such as central m-cholinoblocking and peripheral n-cholinoblocking actions (Gasparyan et al., 2009).
Metabolic Activity
- Effect on Metabolism: The compound was studied for its effects on metabolism in obese rats, specifically in reducing food intake and weight gain (Massicot et al., 1985).
Polymer Chemistry
- Use in Polymer Chemistry: Research on similar piperidine derivatives includes their application in copolymerization processes with potential industrial applications (Whelpley et al., 2022).
Neuroprotective Effects
- Neuroprotection: Certain aryloxyethylamine derivatives, related to the compound, demonstrated significant neuroprotective activities, suggesting potential therapeutic applications in neurodegenerative diseases (Zhong et al., 2020).
Energy Expenditure Activation
- Thermogenic Effects: The compound was studied for its ability to increase energy expenditure in rats, indicating its potential in managing obesity-related conditions (Massicot et al., 1985).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methoxyphenoxy)piperidine hydrochloride . .
生化学分析
Biochemical Properties
4-(4-Methoxyphenoxy)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific receptors and enzymes, modulating their activity and affecting downstream signaling pathways. For instance, it has been observed to interact with certain neurotransmitter receptors, altering their function and impacting neurotransmission .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, such as those involved in neurotransmission and hormone signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, altering their activity and affecting downstream signaling pathways. For example, it has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the synaptic cleft . This modulation of enzyme activity and neurotransmitter levels can have significant effects on cellular function and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have also indicated that prolonged exposure to the compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism, such as reducing food intake and weight gain in obese rats. At higher doses, the compound can have toxic or adverse effects, including respiratory irritation and skin and eye irritation . These dosage-dependent effects highlight the importance of carefully controlling the dosage when using the compound in research studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the activity of enzymes involved in neurotransmitter metabolism, leading to changes in neurotransmitter levels and signaling . Additionally, it can influence metabolic pathways related to energy production and utilization, impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, the compound can accumulate in specific compartments or organelles, where it exerts its effects on cellular function and signaling .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . For example, it may be localized to the synaptic cleft in neurons, where it modulates neurotransmitter levels and signaling . This subcellular localization is crucial for the compound’s ability to exert its effects on cellular function and signaling pathways.
特性
IUPAC Name |
4-(4-methoxyphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZHUIQLCZUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591173 | |
| Record name | 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333954-89-5 | |
| Record name | Piperidine, 4-(4-methoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333954-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)




![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)



![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)



